Stereochemical Purity is Essential for Maintaining Potency of the Downstream RAS Inhibitor RMC-6236
The (S)-enantiomer is the specific chiral building block required for the synthesis of the clinical-stage RAS inhibitor RMC-6236 . While direct potency data for the target intermediate itself is not reported, the downstream compound RMC-6236 exhibits high potency with EC50 values ranging from 28-220 nM against multiple RAS variants . The use of the (R)-enantiomer or a racemic mixture would introduce a stereochemical mismatch, resulting in a structurally distinct and therapeutically ineffective final product, as chirality is fundamental to the drug's target engagement.
| Evidence Dimension | Stereochemical Configuration and Downstream Therapeutic Efficacy |
|---|---|
| Target Compound Data | (S)-configuration; required for synthesis of RMC-6236 |
| Comparator Or Baseline | (R)-enantiomer or racemic mixture |
| Quantified Difference | Qualitative difference: Correct vs. incorrect stereoisomer. Downstream drug RMC-6236 potency: EC50 28-220 nM (wild-type and mutant RAS) |
| Conditions | Synthetic pathway to RMC-6236 (Daraxonrasib), a clinical-stage RAS(ON) inhibitor |
Why This Matters
Procuring the correct (S)-enantiomer is non-negotiable for any research program aiming to access or study the RMC-6236 chemotype; using the wrong enantiomer will fail to produce the intended clinical candidate and invalidate subsequent biological studies.
